

# Technical Guide: 2-Methyl-3-Chlorosulfonyl-5-Chlorobenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

**CAS No.:** 1423028-58-3

**Cat. No.:** B1429990

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Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

## Executive Summary

2-Methyl-3-chlorosulfonyl-5-chlorobenzoic acid is a highly specialized trisubstituted benzene derivative serving as a critical electrophilic scaffold in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a carboxylic acid (C-1), a chlorosulfonyl group (C-3), and a chlorine atom (C-5). This guide details its physicochemical profile, regioselective synthesis, and application as a precursor for bioactive sulfonamides.

## Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a derivative of 2-methyl-5-chlorobenzoic acid (CAS 7499-06-1).[1] The introduction of the chlorosulfonyl group (-SO<sub>2</sub>Cl) at the 3-position is governed by the directing effects of the existing substituents, creating a molecule with dual electrophilic centers.

## Physicochemical Profile (Predicted & Analogous Data)

Property	Value / Description	Note
Chemical Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>4</sub> S	
Molecular Weight	269.10 g/mol	
Appearance	Off-white to pale yellow crystalline solid	Typical of chlorosulfonyl benzoic acids
Solubility	Soluble in DCM, THF, Ethyl Acetate	Hydrolyzes in water/alcohols
Melting Point	145–155 °C (Estimated)	Based on isomeric analogs
Reactivity	High moisture sensitivity	Rapid hydrolysis to sulfonic acid
Storage	Inert atmosphere (N <sub>2</sub> /Ar), <4°C	Desiccated storage required

## Synthesis Protocol: Regioselective Chlorosulfonation

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The 2-methyl group is an ortho/para activator, while the 5-chloro and 1-carboxyl groups are deactivators.

- Directing Logic: The 2-methyl group strongly activates the 3-position (ortho). The 5-chloro group directs ortho to itself (positions 4 and 6), but position 3 is electronically favored due to the resonance donation from the methyl group and the meta-alignment with the carboxyl group.

### Experimental Workflow

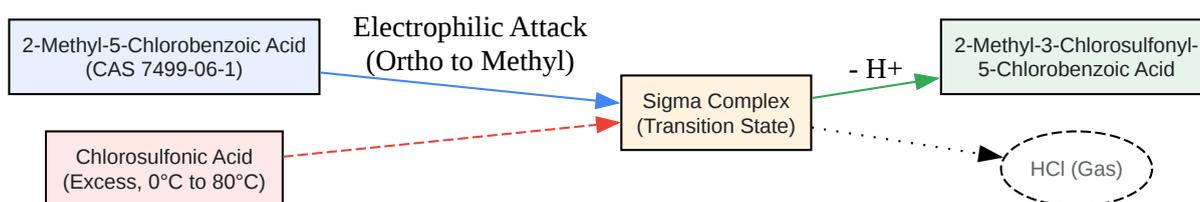
Precursor: 2-methyl-5-chlorobenzoic acid (CAS 7499-06-1) Reagent: Chlorosulfonic acid (ClSO<sub>3</sub>H) - Acts as both solvent and reagent.

### Step-by-Step Methodology

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl gas.

- Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0–5 °C using an ice/salt bath.
- Addition: Slowly add solid 2-methyl-5-chlorobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Critical: Maintain temperature <10 °C to prevent uncontrolled exotherms.
- Reaction:
  - Allow the mixture to warm to room temperature (25 °C) over 1 hour.
  - Heat gradually to 60–80 °C and hold for 3–5 hours. Observation: Evolution of HCl gas indicates reaction progress.
- Quenching (Workup):
  - Cool the reaction mass to ambient temperature.
  - Pour the reaction mass slowly onto crushed ice (10x weight of acid) with vigorous stirring. Safety Note: Violent reaction; wear full PPE.
- Isolation: Filter the precipitated solid immediately. Wash with cold water (3x) to remove residual acid.
- Drying: Dissolve the wet cake in Dichloromethane (DCM), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

## Reaction Pathway Diagram



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Caption: Electrophilic aromatic substitution pathway highlighting the ortho-directing influence of the methyl group.

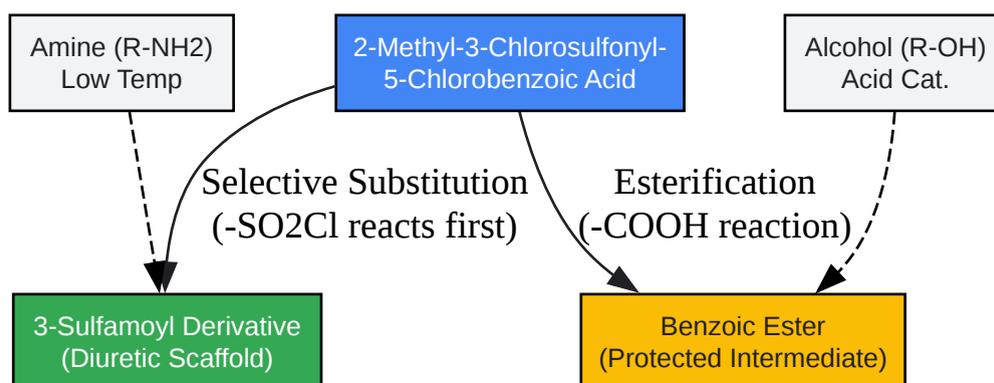
## Reactivity & Downstream Applications

The core utility of 2-methyl-3-chlorosulfonyl-5-chlorobenzoic acid lies in its chemoselective derivatization. The sulfonyl chloride (-SO<sub>2</sub>Cl) is significantly more reactive towards nucleophiles than the carboxylic acid (-COOH), allowing for stepwise functionalization.

### Key Transformations

- Sulfonamide Formation: Reaction with ammonia or primary amines yields sulfonamides, a scaffold common in diuretics (e.g., thiazide-like drugs) and antihypertensives.
  - Conditions: Amine (2.0 equiv), THF/DCM, 0 °C.
- Esterification: Protection of the carboxylic acid with methanol/H<sub>2</sub>SO<sub>4</sub>.
- Friedel-Crafts Acylation: The acid chloride derivative can cyclize to form fused ring systems (e.g., isoindolinones).

### Functionalization Workflow



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Caption: Chemoselective divergence allows independent modification of the sulfonyl and carboxyl groups.

## Safety & Handling Guidelines

Hazard Classification: Corrosive (Skin Corr.[2] 1B), Moisture Sensitive.[3]

- Engineering Controls: All operations involving the chlorosulfonyl derivative must be performed in a functioning fume hood due to the release of HCl and potential hydrolysis.
- PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the quenching step.
- Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate ( $\text{NaHCO}_3$ ) or lime before cleanup.
- Incompatibility: Reacts violently with water, strong bases, and alcohols.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82009, 5-Chloro-2-methylbenzoic acid. Retrieved from [\[Link\]](#)
- Organic Syntheses (1940). Chlorosulfonation of Acetanilide (General Protocol Analog). Organic Syntheses, Coll. Vol. 2, p.32. Retrieved from [\[Link\]](#)

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Email: [info@benchchem.com](mailto:info@benchchem.com)